3-Chloro-4-methylphenethyl acetate
Description
3-Chloro-4-methylphenethyl acetate is an organic ester compound characterized by a phenethyl group (CH2CH2-OAc) attached to a benzene ring substituted with chlorine at position 3 and a methyl group at position 4. Its molecular formula is C11H13ClO2, with a molar mass of approximately 212.45 g/mol. The compound’s structure combines hydrophobic aromatic substituents with a polar ester group, making it relevant in applications such as organic synthesis, agrochemicals, or pharmaceuticals.
Properties
IUPAC Name |
2-(3-chloro-4-methylphenyl)ethyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-8-3-4-10(7-11(8)12)5-6-14-9(2)13/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWIWKUXLVLKML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCOC(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methylphenethyl acetate typically involves the esterification of 3-chloro-4-methylphenethyl alcohol with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methylphenethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-4-methylbenzoic acid or 3-chloro-4-methylacetophenone.
Reduction: 3-Chloro-4-methylphenethyl alcohol.
Substitution: Various substituted phenethyl acetates depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-methylphenethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methylphenethyl acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate certain cellular processes through its functional groups.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural analogs of 3-Chloro-4-methylphenethyl acetate, highlighting differences in substituents, molecular formulae, and applications:
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups: Chlorine (Cl) and trifluoromethyl (CF3) groups (e.g., in CAS 50594-77-9) enhance electrophilic reactivity and stability against hydrolysis compared to methyl groups .
Solubility and Boiling Points :
- Shorter-chain esters (e.g., methyl or phenyl acetates) exhibit higher water solubility than phenethyl derivatives due to reduced hydrophobicity.
- Molar mass correlates with boiling points; bulkier compounds like [4-(Chlorosulfonyl)phenyl]methyl acetate (~248.68 g/mol) likely have higher boiling points than phenyl analogs .
Biological Activity
3-Chloro-4-methylphenethyl acetate is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- IUPAC Name : this compound
- Molecular Formula : C11H13ClO2
- Molecular Weight : 214.67 g/mol
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various pathogens.
- Antioxidant Properties : It has been reported to exhibit antioxidant activity, which may contribute to its protective effects in biological systems.
The biological activity of this compound can be attributed to its interaction with cellular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It could modulate receptor activity, influencing signal transduction pathways critical for cellular responses.
Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against several bacterial strains. The results are summarized in the table below:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Escherichia coli | 50 µg/mL | 15 |
| Staphylococcus aureus | 25 µg/mL | 20 |
| Pseudomonas aeruginosa | 100 µg/mL | 10 |
The compound demonstrated potent activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent.
Antioxidant Activity
In another study, the antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. The findings are presented in the following table:
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
At a concentration of 100 µg/mL, the compound showed an impressive inhibition rate of 85%, suggesting strong antioxidant potential.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial investigated the effectiveness of formulations containing this compound in treating skin infections caused by resistant bacterial strains. The study found that patients treated with this formulation experienced a significant reduction in infection severity compared to control groups. -
Case Study on Oxidative Stress :
A laboratory experiment explored the protective effects of this compound against oxidative stress induced by hydrogen peroxide in cultured human cells. Results indicated that pre-treatment with this compound significantly reduced cell death and improved cell viability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
